[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-methyl-2-pyrrolidin-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-15-13(10-16-8-2-3-9-16)11-4-6-12(14)7-5-11/h4-7,13,15H,2-3,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLLYUGYCHIPBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CN1CCCC1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374052 | |
| Record name | 1-(4-Chlorophenyl)-N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170119-33-2 | |
| Record name | 1-(4-Chlorophenyl)-N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-step Synthesis via Pyrrolidin-2-one Intermediates
One of the most detailed and robust methods involves a multi-step process starting with pyrrolidin-2-one derivatives, which are then functionalized to yield the target compound.
Step 1: Reaction of 3-Ethyl-4-methyl-3-pyrrolidin-2-one with a halogenated aryl compound
- The pyrrolidin-2-one is reacted with a compound of formula 2 (where X is halogen such as Cl, Z is O, and R is 4-nitrophenyl) in the presence of an organic base and an acid scavenger like triethylamine (1.5 to 2.2 equivalents, preferably 2 equivalents).
- Solvents: chlorinated hydrocarbons (dichloromethane preferred), ethers, or aromatic hydrocarbons.
- Temperature: 0 to 35°C, reaction time approximately 8 to 15 hours.
- Outcome: Formation of a high-purity intermediate (compound 3a) with purity >99%.
Step 2: Amination with 4-(2-Aminoethyl)benzene sulfonamide
Step 3: Final coupling with isocyanates
Table 1: Summary of Key Reaction Parameters in Multi-step Synthesis
| Step | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Key Reagents | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | 3-Ethyl-4-methyl-3-pyrrolidin-2-one + halogenated aryl compound | Dichloromethane (preferred) | 0 – 35 | 8 – 15 | Triethylamine (acid scavenger) | >99 |
| 2 | Intermediate 3a + 4-(2-Aminoethyl)benzene sulfonamide | Suitable organic solvent | Ambient | Several hours | - | >99 |
| 3 | Compound 4 + trans-4-methylcyclohexyl isocyanate | Organic solvent | Ambient | Hours | - | >99 |
Cyclopropane Ring-Opening and Pyrrolidin-2-one Formation
An alternative synthetic route involves donor–acceptor cyclopropanes as key intermediates, which undergo ring-opening and subsequent cyclization to form substituted pyrrolidin-2-ones.
- The cyclopropane derivative bearing the 4-chlorophenyl substituent reacts with an amine under Lewis acid catalysis (e.g., nickel perchlorate hexahydrate).
- Reaction conditions: Room temperature stirring for 1–3 hours, followed by reflux in toluene with acetic acid to induce cyclization.
- Subsequent alkaline saponification and thermolysis yield the desired pyrrolidin-2-one derivative.
- Overall yield for this four-step sequence is approximately 70%, with chromatographic purification required only at the final step.
Table 2: Key Reaction Conditions for Cyclopropane-Based Synthesis
| Step | Conditions | Catalyst/Reagent | Yield (%) | Notes |
|---|---|---|---|---|
| Ring-opening reaction | Room temperature, 1–3 h | Ni(ClO4)2·6H2O | >90 | Formation of acyclic product |
| Cyclization | Reflux in toluene with acetic acid | AcOH | High | Converts acyclic to pyrrolidin-2-one |
| Saponification and thermolysis | Room temperature, 2 h + heating | NaOH | Overall 70 | One-pot operation |
Grignard Reaction and Alkylation Approaches
Another approach involves:
- Formation of a ketone intermediate followed by Grignard reaction using 4-chlorophenyl magnesium bromide to introduce the 4-chlorophenyl moiety.
- Subsequent deprotection steps yield the pyrrolidinol intermediate.
- Final alkylation with methylamine or related alkylating agents to install the methylamine group.
- This method requires careful control of reaction conditions and protection/deprotection strategies to achieve high purity and yield.
Reaction Optimization and Notes
- Acid scavengers like triethylamine are critical to neutralize byproducts and improve yields.
- Chlorinated solvents such as dichloromethane are preferred for their ability to dissolve reactants and control reaction kinetics.
- Reaction temperatures are generally kept mild (0–35°C) to avoid side reactions and degradation.
- Purification steps often involve aqueous workup, extraction, and chromatographic techniques to achieve >99% purity.
- Use of Lewis acids (e.g., Ni(ClO4)2·6H2O) can facilitate ring-opening reactions but require optimization to prevent byproduct formation.
- One-pot operations combining multiple steps improve efficiency and reduce purification demands.
Summary Table of Preparation Methods
| Methodology | Key Steps | Advantages | Challenges | Yield (%) |
|---|---|---|---|---|
| Multi-step pyrrolidin-2-one route | Pyrrolidin-2-one functionalization, amination, isocyanate coupling | High purity, well-defined steps | Multi-step, requires careful control | >99 purity, yield varies |
| Cyclopropane ring-opening | Lewis acid-catalyzed ring-opening, cyclization, saponification | One-pot operation, fewer purifications | Sensitive to reaction conditions | ~70 overall |
| Grignard and alkylation | Ketone formation, Grignard addition, alkylation | Direct introduction of 4-chlorophenyl | Requires protection strategies | Moderate to high |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.
Reduction: Reduction reactions can target the phenyl ring or the pyrrolidine ring, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, reduced amine derivatives, and oxidized products .
Scientific Research Applications
Chemistry
In the field of chemistry, [1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. It acts as a model compound for understanding the behavior of similar structures within biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Research indicates that it may serve as a lead compound in developing new drugs targeting specific diseases, particularly neurological disorders and cancers.
Industry
Industrially, this compound is utilized in developing new materials and as an intermediate in synthesizing various chemical products. Its versatility makes it valuable in industrial research and development.
Case Studies
Several studies highlight the biological activity and therapeutic potential of this compound:
In Vitro Studies
A study focused on the interaction of this compound with various cancer cell lines demonstrated its potential to inhibit cell proliferation through specific pathways. Results indicated that treatment led to reduced viability in targeted cells, suggesting its role as an anticancer agent.
Mechanistic Insights
Another investigation revealed the compound's ability to disrupt mitotic processes in cancer cells, highlighting its potential use in targeting cell division-related pathways. This study provided insights into how the compound could selectively affect tumorigenic cells while sparing normal cells.
| Study Type | Findings |
|---|---|
| In Vitro Studies | Inhibition of cell proliferation in cancer cell lines |
| Mechanistic Insights | Disruption of mitotic processes in cancer cells |
Mechanism of Action
The mechanism of action of [1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the phenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
- Structural Flexibility : The target compound’s activity is highly dependent on the 4-chlorophenyl group and pyrrolidine moiety. Substitutions here alter lipophilicity, solubility, and target specificity.
- Therapeutic Potential: Analogs suggest applications in hormone modulation (SERMs), CNS disorders, or kinase inhibition, depending on substituents.
- Synthetic Routes : Many analogs (e.g., ) are synthesized via reductive amination, highlighting scalable production methods for further optimization .
Biological Activity
[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine, with the CAS number 170119-33-2, is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, synthesis methods, and research findings, providing a comprehensive overview supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H19ClN2, indicating the presence of a chlorophenyl group, a pyrrolidine ring, and an ethylamine chain. The structure can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 238.75 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Synthesis Methods
The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with pyrrolidine and methylamine under controlled conditions. The process includes several steps:
- Condensation : The initial reaction between 4-chlorobenzaldehyde and pyrrolidine forms an intermediate.
- Cyclization : This intermediate undergoes cyclization to form the pyrrolidine ring.
- Reduction : Finally, methylamine is introduced to complete the synthesis.
Industrial Production
In industrial settings, batch reactors are utilized for large-scale production, optimizing yield and purity through controlled reaction parameters and catalysts.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. These interactions can modulate cellular processes, potentially leading to therapeutic effects.
Case Studies and Research Findings
Several studies have investigated the biological properties of this compound:
- Antimicrobial Activity : Research indicates that derivatives of pyrrolidine compounds exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. In vitro tests demonstrated that compounds similar to this compound showed Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Studies : A study on pyrrolidine derivatives highlighted their potential as lead compounds in drug development for treating various diseases. The cytotoxicity was evaluated using different cell lines, showing promising results with minimal toxicity at therapeutic concentrations .
- Enzyme Inhibition : The compound has been explored for its inhibitory effects on specific enzymes involved in metabolic pathways. For example, structural modifications have led to enhanced potency against glycogen synthase kinase 3 beta (GSK-3β), which is implicated in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Antimicrobial Activity (MIC) |
|---|---|
| [1-(4-Fluoro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine | 0.005 mg/mL |
| [1-(4-Bromo-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amines | 0.007 mg/mL |
| [1-(4-Methyl-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amines | 0.010 mg/mL |
The presence of the chlorophenyl group in [1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amines contributes to its distinct chemical reactivity and biological profile compared to its halogenated counterparts.
Q & A
Q. What are the optimal synthetic routes for [1-(4-chlorophenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine, and how can reaction conditions be optimized?
Methodological Answer:
- Key Steps :
- Condensation : Use substituted benzaldehyde derivatives with ketones under basic conditions (e.g., NaOH in ethanol at elevated temperatures) to form α,β-unsaturated ketones. Reference: Similar protocols for prop-2-en-1-one synthesis in .
- Cyclization : Treat intermediates with amines (e.g., guanidine nitrate) in refluxing ethanol with LiOH as a catalyst (4–24 hours) to form pyrrolidine-containing scaffolds .
- Functionalization : Introduce methylamine via nucleophilic substitution or reductive amination.
- Optimization Tips :
- Vary catalysts (e.g., LiOH vs. KOH) to improve yield.
- Adjust reaction time (e.g., 4–24 hours) and temperature (25–70°C) to balance purity and efficiency.
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer :
- Spectroscopy :
- Chromatography :
Q. What safety precautions are critical when handling this compound?
Methodological Answer :
- Hazard Mitigation :
- Storage : Store in airtight containers at –20°C to prevent degradation.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological activity?
Methodological Answer :
- Strategy :
- Substituent Variation : Synthesize analogues with modified aryl (e.g., 3,4-dichlorophenyl) or pyrrolidine groups (e.g., piperidine substitution) to assess DAT/NET selectivity .
- Enantiomer Resolution : Separate racemic mixtures using chiral HPLC or enzymatic resolution. Test S vs. R enantiomers for activity (e.g., found S isomers more potent) .
- In Vitro Assays : Measure dopamine/norepinephrine transporter inhibition via radioligand binding (IC) and functional uptake assays (e.g., HEK293 cells expressing hDAT/hNET) .
Q. How can contradictory data on biological activity be resolved (e.g., enantiomer-specific effects or batch variability)?
Methodological Answer :
- Root-Cause Analysis :
- Purity Checks : Use HPLC-MS to detect impurities (>98% purity required).
- Chiral Purity : Confirm enantiomeric excess (e.g., >99% S isomer) via circular dichroism or chiral chromatography .
- Receptor Profiling : Screen off-target effects at 5-HT, D, and adrenergic receptors to rule out confounding interactions .
Q. What in vivo models are suitable for evaluating its pharmacokinetics and toxicity?
Methodological Answer :
- Pharmacokinetics :
- Toxicity :
- Acute Toxicity : Conduct OECD 423 tests in rats (dose range: 50–2000 mg/kg).
- Cardiotoxicity : Assess hERG channel inhibition via patch-clamp electrophysiology.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
